molecular formula C15H25N5O B6902250 N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide

Cat. No.: B6902250
M. Wt: 291.39 g/mol
InChI Key: UTPQJFZCJFADAK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide is a synthetic organic compound that features a cyclopropyl group, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which may play a role in its biological activity. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide
  • N-cyclopropyl-2-[4-(4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide
  • N-cyclopropyl-2-[4-(4-isopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide

Uniqueness

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide is unique due to the presence of the ethyl group on the triazole ring, which can influence its binding affinity and selectivity towards specific biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-3-20-11-16-17-15(20)12-6-8-19(9-7-12)10-14(21)18(2)13-4-5-13/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPQJFZCJFADAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCN(CC2)CC(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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